1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine
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Overview
Description
1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine can be synthesized through a multi-step process involving the formation of the oxazole ring followed by the introduction of the phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may involve catalysts like sulfuric acid or sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the phenyl groups or other substituents on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
- Oxazole derivatives with various functional groups.
- Amine derivatives.
- Substituted oxazole compounds.
Scientific Research Applications
1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Similar structure but with a benzothiazole ring instead of an oxazole ring.
2-Phenyl-1,3-oxazole: Lacks the methanimine group but shares the oxazole core structure.
3-Phenyl-1,2-oxazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methanimine group.
Uniqueness: 1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is unique due to the presence of both phenyl groups and the methanimine functionality, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N2O |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C16H12N2O/c1-3-7-13(8-4-1)12-17-16-11-15(18-19-16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
IRBLOTOODGDQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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